5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide

Description

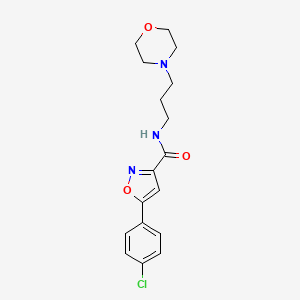

This compound features an isoxazole core substituted at the 5-position with a 4-chlorophenyl group and at the 3-position with a carboxamide moiety linked to a 3-morpholin-4-ylpropyl chain (Figure 1). Its molecular formula is C₁₇H₁₉ClN₂O₃, with a molecular weight of 346.80 g/mol.

Figure 1: Structure of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c18-14-4-2-13(3-5-14)16-12-15(20-24-16)17(22)19-6-1-7-21-8-10-23-11-9-21/h2-5,12H,1,6-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGUZRIEHILSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Substitution Reaction: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

Amidation: The carboxamide group is formed by reacting the isoxazole derivative with an appropriate amine, such as 3-morpholin-4-ylpropylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

Reduction: Reduction reactions can occur at the carboxamide group.

Substitution: The chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Oxidized derivatives of the morpholine ring.

Reduction Products: Reduced forms of the carboxamide group.

Substitution Products: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that isoxazole derivatives exhibit notable anti-inflammatory effects. A study evaluating various substituted isoxazole derivatives, including those similar to 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide, found that certain compounds showed significant inhibition of edema in animal models. For instance, compounds with similar structures exhibited up to 76.71% edema inhibition after two hours, indicating their potential as anti-inflammatory agents .

Wnt/β-catenin Signaling Pathway Modulation

Another critical application of isoxazole derivatives is their role as agonists of the Wnt/β-catenin signaling pathway. This pathway is essential in various biological processes, including cell proliferation and differentiation. The activation of this pathway by isoxazole derivatives could have implications in cancer therapy and regenerative medicine .

Several case studies have highlighted the therapeutic potential of isoxazole derivatives:

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models, a derivative similar to 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide was tested for its anti-inflammatory properties. The results showed a marked reduction in inflammatory markers and edema, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study: Cancer Therapeutics

A study focused on the modulation of the Wnt/β-catenin pathway using isoxazole derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo. The research indicated that compounds activating this pathway could potentially be used in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes structural differences between the target compound and similar analogs identified in the literature:

Implications of Structural Differences

Chlorophenyl Substitution Position

- The 4-chlorophenyl group in the target compound (vs. 2- or 3-chlorophenyl in analogs) may influence electronic effects and steric interactions. A para-substituted chlorine maximizes symmetry and could enhance binding to planar targets (e.g., kinase ATP-binding pockets) .

Carboxamide vs. Formamide

Biological Activity

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Isoxazole derivatives have been widely studied for their pharmacological properties, including their ability to modulate various biological pathways.

Chemical Structure and Properties

The chemical structure of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide can be represented as follows:

This compound features a chlorophenyl group, a morpholine moiety, and an isoxazole ring, which contribute to its biological activity.

Anticancer Activity

Research indicates that isoxazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that certain isoxazoles can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, one study found that isoxazole derivatives could decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism for promoting cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has also been documented. A recent study highlighted the synthesis of various substituted isoxazoles and their evaluation against cyclooxygenase (COX) enzymes. Compounds showed significant inhibition of COX-2 activity, which is crucial for mediating inflammatory responses . The binding affinities of these compounds to COX-2 were notably high, indicating their potential as anti-inflammatory agents.

Case Studies and Research Findings

- Cytotoxicity Studies : A study assessing the cytotoxic effects of different isoxazoles found that certain derivatives induced significant cell death in HL-60 leukemia cells. The cytotoxicity was attributed to the induction of apoptosis through the modulation of Bcl-2 family proteins .

- Molecular Docking Studies : Molecular docking analyses demonstrated that 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide interacts effectively with the active site of COX-2, supporting its role as an anti-inflammatory agent. The calculated binding affinities were indicative of strong interactions with key amino acid residues within the enzyme .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.